![molecular formula C21H26O6 B1153441 4-[[(3S,4S,5S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol CAS No. 1206464-65-4](/img/structure/B1153441.png)
4-[[(3S,4S,5S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol
Overview
Description
4-[[(3S,4S,5S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol is a natural product found in Viburnum foetidum with data available.
Scientific Research Applications
Cytotoxicity Against Cancer Cells
This compound has shown cytotoxicity against several cancer cell lines, including A549 (lung cancer), SK-OV-3 (ovarian cancer), SKMEL-2 (skin cancer), and HCT15 (colon cancer) with IC50s of 67.14, 67.38, 64.11, and 76.31 μg/mL, respectively . This suggests that it could potentially be used in cancer research or treatment.
Natural Product Research
As a natural product isolated from Viburnum foetidum, this compound can be used in research related to natural products. Scientists can study its structure, properties, and effects to gain a better understanding of how natural products can be used in various applications .
Drug Development
Given its cytotoxic properties against certain cancer cell lines, this compound could potentially be used in drug development. Researchers could study its mechanisms of action and explore whether it could be developed into a new anticancer drug .
Biochemical Research
This compound could be used in biochemical research, particularly in studies related to its cytotoxic effects. Researchers could use it to study cellular processes and pathways that are affected by this compound .
Pharmacological Research
In pharmacological research, this compound could be used to study its effects on the body and how it interacts with biological systems. This could provide valuable information for the development of new drugs or therapies .
Chemical Research
In chemical research, scientists could study the chemical structure of this compound and explore its synthesis. This could lead to the development of new methods for synthesizing this compound or similar compounds .
Mechanism of Action
Target of Action
The primary targets of 4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan are the A549, SK-OV-3, SKMEL-2, and HCT15 cell lines . These cell lines are often used in research to study various types of cancer, including lung, ovarian, skin, and colorectal cancers .
Mode of Action
4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan exhibits cytotoxicity against its target cell lines The cytotoxicity suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cell lines .
Biochemical Pathways
Given its cytotoxic effects on cancer cell lines, it is plausible that the compound interferes with pathways essential for cell survival and proliferation .
Result of Action
The primary result of the action of 4,4’-Dihydroxy-3,3’,9-trimethoxy-9,9’-epoxylignan is its cytotoxic effect on the A549, SK-OV-3, SKMEL-2, and HCT15 cell lines . The compound’s IC50 values, which represent the concentration needed to inhibit cell viability by 50%, are 67.14, 67.38, 64.11, and 76.31 μg/mL for the A549, SK-OV-3, SKMEL-2, and HCT15 cell lines, respectively .
properties
IUPAC Name |
4-[[(3S,4S,5S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-19-10-13(4-6-17(19)22)8-15-12-27-21(26-3)16(15)9-14-5-7-18(23)20(11-14)25-2/h4-7,10-11,15-16,21-23H,8-9,12H2,1-3H3/t15-,16+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNYSHCOXNAFIY-XFQAVAEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(CO1)CC2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H](CO1)CC2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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